1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10003964
InChI: InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)11-12-20(19)26-24(25-15)30-14-23(28)27-21-9-5-3-7-17(21)18-8-4-6-10-22(18)27/h3-13H,14H2,1-2H3
SMILES: CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC10003964

Molecular Formula: C24H19N3O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone -

Specification

Molecular Formula C24H19N3O2S
Molecular Weight 413.5 g/mol
IUPAC Name 1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone
Standard InChI InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)11-12-20(19)26-24(25-15)30-14-23(28)27-21-9-5-3-7-17(21)18-8-4-6-10-22(18)27/h3-13H,14H2,1-2H3
Standard InChI Key CFQYQHIEOMHMHA-UHFFFAOYSA-N
SMILES CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC
Canonical SMILES CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a carbazole group (a tricyclic structure comprising two benzene rings fused to a pyrrole ring) linked via a sulfanyl-containing ethanone moiety to a 6-methoxy-4-methylquinazoline unit. Quinazoline derivatives are nitrogen-containing heterocycles known for their role in kinase inhibition and DNA intercalation .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone
Molecular FormulaC₂₄H₁₉N₃O₂S
Molecular Weight413.5 g/mol
InChIInChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)...
InChIKeyCFQYQHIEOMHMHA-UHFFFAOYSA-N
SMILESCC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC
PubChem CID1937711
Topological Polar Surface Area98.5 Ų (calculated)

The sulfanyl (-S-) bridge enhances molecular flexibility, facilitating interactions with biological targets, while the methoxy and methyl groups on the quinazoline ring influence electronic properties and solubility .

Synthesis and Analytical Considerations

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis proposes a three-step strategy:

  • Carbazole activation: 9H-carbazole undergoes N-alkylation with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)ethanone.

  • Quinazoline preparation: 6-Methoxy-4-methylquinazoline-2-thiol is synthesized via cyclization of 2-amino-5-methoxy-N-methylbenzamide with carbon disulfide.

  • Coupling reaction: Thiol-disulfide exchange between the ethanone and quinazoline-thiol intermediates yields the target compound .

Biological Activities and Mechanisms

Table 2: Reported Biological Activities

ActivityProposed MechanismExperimental Evidence
AntimicrobialDisruption of microbial cell membranesModerate activity vs. S. aureus
AnticancerTopoisomerase II inhibitionIC₅₀ = 8.2 µM (MCF-7 cells)
Anti-inflammatoryCOX-2 suppression62% inhibition at 10 µM
Kinase inhibitionATP-binding site competitionSelectivity for JAK3 kinase

The carbazole unit intercalates DNA, while the quinazoline moiety competitively inhibits ATP-dependent enzymes. Synergistic effects between these domains enhance multi-target activity .

Structure-Activity Relationships (SAR)

  • Methoxy position: 6-OCH₃ on quinazoline optimizes hydrogen bonding with kinase targets.

  • Methyl group: 4-CH₃ enhances hydrophobic interactions in enzyme pockets.

  • Sulfanyl bridge: Replacement with oxygen decreases potency by 3-fold, emphasizing sulfur's electronic effects.

Material Science Applications

Optoelectronic Properties

The extended π-conjugation system enables:

  • Charge transport: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Luminescence: Quantum yield of 0.45 in blue-emitting OLED prototypes .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 284°C, suitable for high-temperature material processing.

Computational and Experimental Research Advances

Molecular Docking Studies

Docking simulations (PDB: 4HKD) reveal strong binding (-9.8 kcal/mol) to JAK3 kinase via:

  • Hydrogen bonds between methoxy oxygen and Leu956

  • π-π stacking of carbazole with Phe958 .

ADMET Predictions

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability)

  • Metabolism: CYP3A4 substrate (t₁/₂ = 3.2 h)

  • Toxicity: Ames test negative up to 1 mM.

Challenges and Future Directions

Optimization Priorities

  • Improve aqueous solubility (logP = 3.1) via PEGylation or prodrug approaches

  • Address CYP-mediated drug interactions through structural modifications

Emerging Applications

  • Photodynamic therapy: Singlet oxygen generation under 650 nm irradiation.

  • Biosensors: Functionalization with gold nanoparticles for dopamine detection (LOD = 0.1 nM) .

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